molecular formula C15H13NO3 B6378425 2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol CAS No. 1261995-31-6

2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol

Cat. No.: B6378425
CAS No.: 1261995-31-6
M. Wt: 255.27 g/mol
InChI Key: LQRLRCLVKVOBNA-UHFFFAOYSA-N
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Description

2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol is a complex organic compound with a unique structure that includes a formyl group, a phenyl ring, and a methylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenyl Ring: The initial step involves the formation of the phenyl ring through a series of aromatic substitution reactions.

    Introduction of the Formyl Group: The formyl group is introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.

    Attachment of the Methylaminocarbonyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-carboxy-6-[3-(N-methylaminocarbonyl)phenyl]phenol.

    Reduction: Formation of 2-hydroxymethyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phenyl ring and methylaminocarbonyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic and hydrogen-bonding sites.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-6-[3-(N-ethylaminocarbonyl)phenyl]phenol: Similar structure but with an ethyl group instead of a methyl group.

    2-Formyl-6-[3-(N-propylaminocarbonyl)phenyl]phenol: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the formyl group allows for versatile chemical modifications, while the methylaminocarbonyl group enhances its potential biological activity.

Properties

IUPAC Name

3-(3-formyl-2-hydroxyphenyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16-15(19)11-5-2-4-10(8-11)13-7-3-6-12(9-17)14(13)18/h2-9,18H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRLRCLVKVOBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685225
Record name 3'-Formyl-2'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-31-6
Record name 3'-Formyl-2'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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